![molecular formula C14H11Cl3N2O2 B2575223 5-chloro-1-(2,6-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide CAS No. 339023-85-7](/img/structure/B2575223.png)
5-chloro-1-(2,6-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide
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Description
5-Chloro-1-(2,6-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide, also known as 5-chloro-1-(2,6-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide (5-Cl-DCB-NMC-2-oxo-1,2-dihydro-3-PC) is a synthetic organic compound used in a variety of scientific research applications. It is a pyridinecarboxamide derivative, with a molecular weight of 368.94 g/mol and a melting point of 153-155°C. 5-Cl-DCB-NMC-2-oxo-1,2-dihydro-3-PC has been studied extensively for its potential applications in medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Hybrid Catalysts in Medicinal Chemistry
The review by Parmar, Vala, and Patel (2023) explores the significance of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, crucial precursors for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. This study underscores the versatility of such compounds in developing lead molecules for therapeutic use, highlighting the role of innovative catalysts in enhancing the efficiency and sustainability of chemical syntheses in pharmaceutical research (Parmar, Vala, & Patel, 2023).
Advances in Coordination Chemistry
Boča, Jameson, and Linert (2011) provide a comprehensive review of the chemistry and properties of pyridine and benzimidazole or benzothiazole derivatives. These compounds exhibit a range of important properties, including spectroscopic, structural, magnetic, biological, and electrochemical activities. Such reviews can guide researchers in exploring new analogues and applications of structurally related compounds in fields like material science, catalysis, and bioactive molecule development (Boča, Jameson, & Linert, 2011).
Stereochemistry in Drug Design
Veinberg et al. (2015) discuss the stereochemistry of phenylpiracetam and its derivatives, emphasizing the relationship between the configuration of stereocenters and the biological properties of the enantiomers. This research highlights the importance of stereochemistry in the pharmacological profile of drugs, offering insights into the design and synthesis of more effective and selective therapeutic agents (Veinberg et al., 2015).
Tautomerism in Nucleic Acid Bases
Person et al. (1989) review the impact of molecular interactions on the tautomeric equilibria of nucleic acid bases, illustrating how these interactions influence the stability of tautomeric forms. This research is crucial for understanding the chemical biology of nucleic acids and has implications for drug design, molecular biology, and the study of genetic mutations (Person et al., 1989).
properties
IUPAC Name |
5-chloro-1-[(2,6-dichlorophenyl)methyl]-N-methyl-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl3N2O2/c1-18-13(20)9-5-8(15)6-19(14(9)21)7-10-11(16)3-2-4-12(10)17/h2-6H,7H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBJKMHFWHQYMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CN(C1=O)CC2=C(C=CC=C2Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1-(2,6-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide |
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